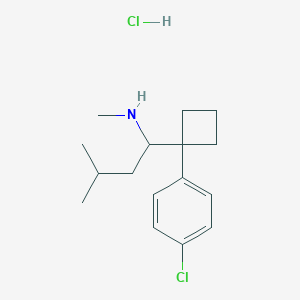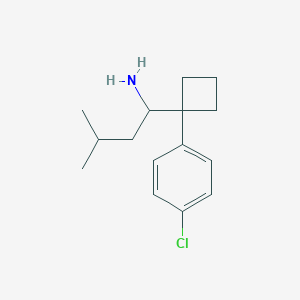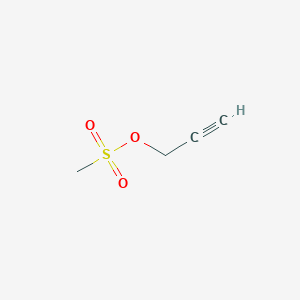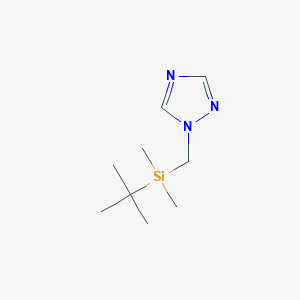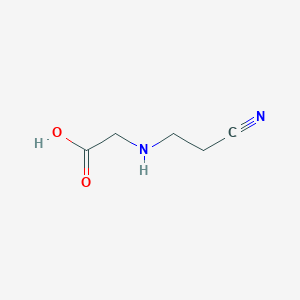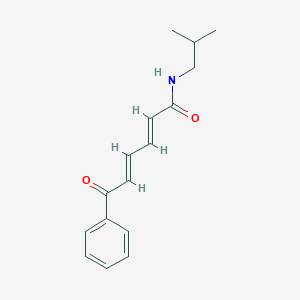
Pectolinarin
Vue d'ensemble
Description
La pectolinarine est une flavone glycosylée qui appartient à la sous-classe des flavonoïdes. Elle a été isolée pour la première fois de l'herbe médicinale Linaria vulgaris, utilisée en médecine traditionnelle chinoise. La pectolinarine a suscité un intérêt considérable en raison de sa présence dans diverses plantes médicinales et de ses activités biologiques notables, notamment ses propriétés antioxydantes, anti-inflammatoires, antidiabétiques et antitumorales .
Applications De Recherche Scientifique
Pectolinarin has a wide range of scientific research applications, including:
Chemistry: Used as a marker compound in the quantitative analysis of plant extracts.
Biology: Studied for its antioxidant and anti-inflammatory properties in cellular models.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, diabetes, and neurodegenerative disorders.
Industry: Utilized in the development of functional foods and nutraceuticals due to its health-promoting properties
Mécanisme D'action
Target of Action
Pectolinarin, a natural flavonoid, has been found to interact with several biological targets. It has been reported to have antioxidant, anti-inflammatory, antidiabetic, and antitumor activities . It has shown to have a significant effect on oxidative stress-induced cell damage in SH-SY5Y cells, which are often used as a model for studying neurodegenerative diseases .
Mode of Action
This compound’s mode of action is primarily through its antioxidant properties. It can scavenge hydroxyl and nitric oxide radicals in a concentration-dependent manner . This suggests that this compound interacts with these radicals, neutralizing them and thereby reducing oxidative stress .
Biochemical Pathways
This compound affects several biochemical pathways related to oxidative stress, inflammation, and apoptosis. It has been found to recover protein expression from H2O2-altered levels back to close-to-normal SH-SY5Y cell levels for components of these pathways. These include nuclear factor erythroid 2-related factor 2 (Nrf2), kelch-like ECH-associated protein (Keap1), anti-heme oxygenase 1 (HO-1), inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), B-cell lymphoma-2 (Bcl-2) protein, and Bcl-2-associated X protein (Bax) .
Result of Action
The molecular and cellular effects of this compound’s action include increased cell viability and reduced ROS production and LDH release in the hydrogen peroxide (H2O2)-induced control group . This suggests that this compound can protect cells from oxidative stress-induced damage .
Action Environment
Analyse Biochimique
Biochemical Properties
Pectolinarin has been found to interact with various enzymes, proteins, and other biomolecules. It has been reported to have a high cytotoxic effect on lung carcinoma (COR-L23), colorectal adenocarcinoma (Caco-2), and amelanotic melanoma (C32) cell lines . Moreover, it has been shown to scavenge hydroxyl and nitric oxide radicals in a concentration-dependent manner .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It has been found to significantly increase cell viability while reducing ROS production and LDH release in the hydrogen peroxide (H2O2)-induced control group . Moreover, it has been reported to inhibit the adhesion of bacteria to human urinary bladder cancer T24 cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has been found to recover protein expression from H2O2-altered levels back to close-to-normal SH-SY5Y cell levels for components of the oxidative stress, inflammation, and apoptosis pathways . These include nuclear factor erythroid 2-related factor 2 (Nrf2), kelch-like ECH-associated protein (Keap1), anti-heme oxygenase 1 (HO-1), inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), B-cell lymphoma-2 (Bcl-2) protein, and Bcl-2-associated X protein (Bax) .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. It has been reported that this compound can enhance endothelial cell migration, proliferation, and the expression of angiogenesis-related genes over time . Moreover, it has been found to demonstrate remarkable antioxidant ability, capable of counteracting the detrimental effects of reactive oxygen species (ROS) .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been found to vary with different dosages. It has been reported that this compound at a dose of 25 mg/kg was more efficient in alleviating biochemical parameters than this compound at a dose of 50 mg/kg . This might be due to the side effects of increased dosage as cytotoxicity effects of this compound have been reported .
Metabolic Pathways
This compound is involved in various metabolic pathways. It has been found to attenuate LPS-challenged liver and kidney stress through regulating the arachidonic acid metabolism and glutathione synthesis pathways .
Transport and Distribution
It has been found to reduce the lipid contents in vitro , suggesting that it might be involved in lipid transport and distribution.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La pectolinarine peut être synthétisée par glycosylation de son aglycone, la pectolinarigénine. Le processus implique la conjugaison de la pectolinarigénine avec un fragment glucidique, généralement par des méthodes enzymatiques ou chimiques. Les conditions réactionnelles comprennent souvent l'utilisation de donneurs de glycosyle et de catalyseurs pour faciliter le processus de glycosylation .
Méthodes de production industrielle
La production industrielle de pectolinarine implique généralement l'extraction et la purification à partir de sources végétales telles que le Cirsium japonicum. Le processus comprend un enrichissement par résine macroporeuse suivi d'une séparation par chromatographie liquide haute performance (HPLC) préparative. Cette méthode garantit une grande pureté du composé, ce qui le rend adapté à diverses applications .
Analyse Des Réactions Chimiques
Types de réactions
La pectolinarine subit plusieurs types de réactions chimiques, notamment :
Oxydation : La pectolinarine peut être oxydée pour former divers produits d'oxydation.
Réduction : Les réactions de réduction peuvent convertir la pectolinarine en ses formes réduites.
Substitution : La pectolinarine peut subir des réactions de substitution, où les groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions de la pectolinarine comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. Les conditions réactionnelles impliquent généralement des températures et des niveaux de pH contrôlés pour garantir des rendements optimaux .
Principaux produits
Les principaux produits formés à partir des réactions de la pectolinarine comprennent ses formes oxydées et réduites, ainsi que ses dérivés substitués. Ces produits conservent la structure de base de la flavone tout en présentant des activités biologiques modifiées .
Applications de la recherche scientifique
La pectolinarine a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisée comme composé marqueur dans l'analyse quantitative des extraits végétaux.
Biologie : Étudiée pour ses propriétés antioxydantes et anti-inflammatoires dans les modèles cellulaires.
Médecine : Étudiée pour ses effets thérapeutiques potentiels dans le traitement de maladies telles que le cancer, le diabète et les maladies neurodégénératives.
Industrie : Utilisée dans le développement d'aliments fonctionnels et de nutraceutiques en raison de ses propriétés bénéfiques pour la santé
Mécanisme d'action
La pectolinarine exerce ses effets par le biais de diverses cibles et voies moléculaires. Elle piège les espèces réactives de l'oxygène (ROS) et réduit le stress oxydatif en modulant l'expression des enzymes antioxydantes telles que le facteur 2 apparenté au facteur érythroïde 2 nucléaire (Nrf2) et l'hème oxygénase 1 (HO-1). De plus, la pectolinarine inhibe les voies inflammatoires en régulant à la baisse l'expression de la cyclooxygénase-2 (COX-2) et de la synthase d'oxyde nitrique inductible (iNOS). Ces mécanismes contribuent à ses effets protecteurs contre le stress oxydatif et l'inflammation .
Comparaison Avec Des Composés Similaires
La pectolinarine est similaire à d'autres flavonoïdes tels que la quercétine, le kaempférol et la scutellarine. Elle est unique en raison de son motif de glycosylation spécifique et de la présence de groupes méthoxy aux positions 4' et 6. Cette unicité structurale contribue à ses activités biologiques distinctes et en fait un composé précieux pour diverses applications .
Liste des composés similaires
- Quercétine
- Kaempférol
- Scutellarine
- Linarine (structure chimique similaire)
La structure unique et les activités biologiques diverses de la pectolinarine en font un composé d'un intérêt considérable dans la recherche scientifique et les applications industrielles.
Propriétés
IUPAC Name |
5-hydroxy-6-methoxy-2-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34O15/c1-11-20(31)23(34)25(36)28(41-11)40-10-18-21(32)24(35)26(37)29(44-18)43-17-9-16-19(22(33)27(17)39-3)14(30)8-15(42-16)12-4-6-13(38-2)7-5-12/h4-9,11,18,20-21,23-26,28-29,31-37H,10H2,1-3H3/t11-,18+,20-,21+,23+,24-,25+,26+,28+,29+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXQKCCELUKXOE-CBBZIXHGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(C(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)OC)O)OC)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(C(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)OC)O)OC)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70951590 | |
| Record name | 5-Hydroxy-6-methoxy-2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-7-yl 6-O-(6-deoxyhexopyranosyl)hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70951590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
622.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28978-02-1 | |
| Record name | Pectolinarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28978-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pectolinarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028978021 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxy-6-methoxy-2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-7-yl 6-O-(6-deoxyhexopyranosyl)hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70951590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PECTOLINAROSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BY44L9O1RR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


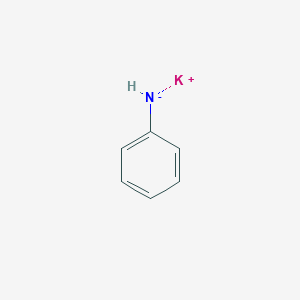

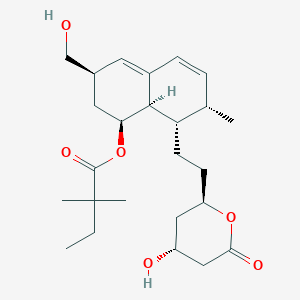
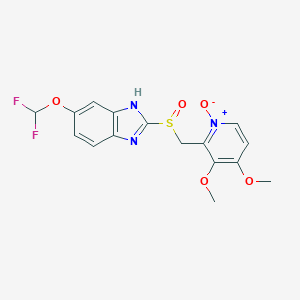

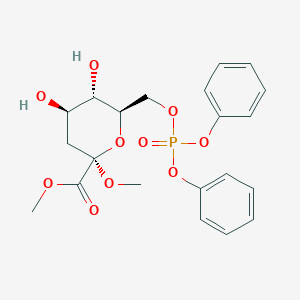
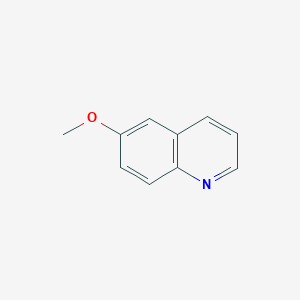
![5-[(2R)-2-aminopropyl]-1-[3-(benzoyloxy)propyl]-2,3-dihydro-1H-Indole-7-carbonitrile](/img/structure/B18372.png)
